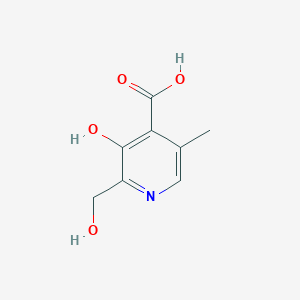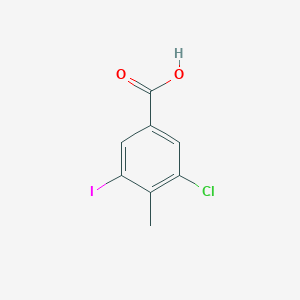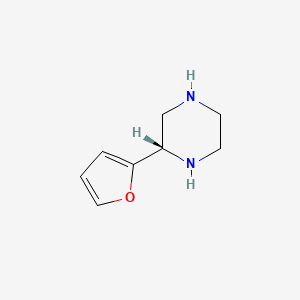![molecular formula C12H10ClN3 B13903174 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- CAS No. 848142-04-1](/img/structure/B13903174.png)
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- is a chemical compound with a complex structure that includes a pyridine ring substituted with two amino groups and a methylene bridge linked to a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- typically involves the reaction of 2,3-diaminopyridine with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the methylene bridge.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, controlled reaction conditions, and the use of advanced techniques such as chromatography to isolate and purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino groups and the methylene bridge can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,3-Diaminopyridine: A precursor in the synthesis of 2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-.
4-Chlorobenzaldehyde: Another precursor used in the synthesis.
Pyridine Derivatives: Compounds with similar structures and functional groups.
Uniqueness
2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]- is unique due to its specific substitution pattern and the presence of both amino and methylene bridge functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
848142-04-1 |
|---|---|
分子式 |
C12H10ClN3 |
分子量 |
231.68 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClN3/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-8H,(H2,14,15) |
InChIキー |
QIMWGJPRUAUNAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)

![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)

![2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol](/img/structure/B13903167.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)


